1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Description
Historical Context and Evolution of Pyrrole (B145914) Scaffold in Drug Discovery
The journey of the pyrrole scaffold in science began with its isolation and characterization in 1857. mdpi.com Its presence was soon identified in fundamental biological molecules, including heme (a component of hemoglobin), chlorophyll, vitamin B12, and bile pigments like bilirubin, highlighting its crucial role in life processes. orientjchem.orgalliedacademies.orgekb.eg This natural prevalence spurred the interest of medicinal chemists, who began to explore synthetic pyrrole derivatives for their therapeutic potential. researchgate.net
The classical Paal-Knorr synthesis, first reported in 1885, provided a straightforward method for creating pyrroles from 1,4-dicarbonyl compounds and primary amines, opening the door for the generation of a wide array of derivatives. ekb.eg Over the decades, synthetic methodologies have evolved, becoming more sophisticated and efficient, allowing for the creation of highly functionalized and structurally diverse pyrrole-based molecules. orientjchem.orgalliedacademies.org
Initially recognized for its role in natural products, the pyrrole scaffold has been systematically incorporated into synthetic molecules to target a multitude of diseases. nih.govscilit.com Its derivatives have been investigated and developed as antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory agents. nih.govresearchgate.netscilit.com This extensive pharmacological profile has cemented the pyrrole ring as a cornerstone in the edifice of medicinal chemistry, continuously evolving as new synthetic strategies and biological targets emerge. researchgate.netbohrium.com
Significance of N-Aryl Pyrrole Moiety as a Privileged Pharmacophore
In the realm of drug design, a "privileged pharmacophore" is a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The N-aryl pyrrole moiety is widely recognized as such a scaffold. nih.govresearchgate.netalliedacademies.orgnih.gov The fusion of the electron-rich aromatic pyrrole ring with another aryl group creates a structure with distinct physicochemical properties that are conducive to interactions with various biological macromolecules. alliedacademies.org
The N-aryl substitution offers several advantages:
Modulation of Properties : The aryl group can be readily modified with different substituents to fine-tune electronic effects, lipophilicity, solubility, and hydrogen bonding capacity, which are critical for optimizing a drug's pharmacokinetic and pharmacodynamic profile. nih.gov
Structural Versatility : The presence of the aryl group provides a vector for structural diversification, allowing chemists to explore a vast chemical space and tailor molecules for specific biological targets. researchgate.net
Diverse Biological Activities : The N-aryl pyrrole core is a key structural feature in compounds exhibiting a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.govrsc.orgnih.gov For example, N-aryl pyrroles have been designed as androgen receptor antagonists for prostate cancer and as inhibitors of pro-inflammatory cytokines. nih.govmdpi.com
The consistent success of this moiety in yielding bioactive compounds across different therapeutic areas underscores its status as a privileged structure in the ongoing quest for new and effective medicines. researchgate.netrsc.org
Overview of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole within the Broader Class of Bioactive Pyrroles
Within the extensive family of bioactive N-aryl pyrroles, the specific compound This compound serves as a representative and foundational structure for numerous research endeavors. nih.gov This molecule features a central 2,5-dimethyl-substituted pyrrole ring, which is a common synthetic starting point derived from the Paal-Knorr condensation of 2,5-hexanedione (B30556). nih.govbohrium.com The nitrogen atom is attached to a 4-chlorophenyl group, a substitution pattern frequently employed in medicinal chemistry to enhance biological activity.
The synthesis of the core N-(4-chlorophenyl)-2,5-dimethylpyrrole structure is often achieved through the Paal-Knorr condensation of 2,5-hexanedione with 4-chloroaniline. nih.gov This core structure has been the subject of further chemical modifications to explore its therapeutic potential. Research has shown that derivatives of This compound exhibit a range of significant biological effects.
Table 1: Investigated Biological Activities of this compound Derivatives
| Biological Activity | Research Focus | Key Findings |
|---|---|---|
| Anticancer | Derivatives were synthesized and tested against various human cancer cell lines. nih.govnih.govnih.gov | Certain analogs showed potent activity against prostate, colon, and liver cancer cell lines, sometimes comparable to or exceeding standard drugs. nih.govnih.gov |
| Antimicrobial | The N-arylpyrrole scaffold, including chloro-substituted derivatives, has been explored for activity against resistant bacteria and mycobacteria. nih.gov | The presence of a chlorine atom on the N-phenyl ring is noted as being essential for antimycotic activity in some derivative series. alliedacademies.org |
| Anti-inflammatory | N-aryl pyrrole derivatives have been modulated to enhance analgesic and anti-inflammatory properties. nih.govnih.gov | The core structure serves as a template for developing inhibitors of inflammatory mediators like COX-2. mdpi.comnih.gov |
| Immunomodulatory | A novel pyridine-pyrazolyl derivative of 2,5-dimethyl-1H-pyrrole was evaluated for its effects on immune cells and inflammatory markers. physiciansweekly.com | The compound showed selective cytotoxicity against leukemia cells and modulated cytokine expression, suggesting potential as an immunomodulatory agent. physiciansweekly.com |
These findings highlight that This compound is not merely a simple chemical compound but a valuable scaffold in medicinal chemistry. Its structural features—the N-aryl group, the specific chloro-substitution, and the dimethylated pyrrole ring—contribute to a diverse pharmacological profile, making it and its derivatives promising candidates for further drug development. alliedacademies.orgnih.govphysiciansweekly.com
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKFIFOSLJJRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198480 | |
| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
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Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-23-5 | |
| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
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| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
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| Record name | 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
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| Record name | 1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Spectroscopic and Analytical Characterization Methodologies for N Aryl Pyrrole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, ¹H and ¹³C NMR provide definitive proof of its constitution by mapping the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical spectrum of this compound, distinct signals are observed for the methyl and aromatic protons. The two methyl groups at the C2 and C5 positions of the pyrrole (B145914) ring are chemically equivalent and thus appear as a single, sharp singlet. The protons on the pyrrole ring itself also produce a characteristic signal, while the protons of the 4-chlorophenyl group exhibit a splitting pattern typical of a para-substituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct peaks for the two equivalent methyl carbons, the two sets of equivalent carbons in the pyrrole ring (C2/C5 and C3/C4), and the carbons of the 4-chlorophenyl substituent. The carbon atom attached to the chlorine (C-Cl) will have a characteristic chemical shift, as will the carbon atom bonded to the pyrrole nitrogen (C-N).
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between coupled protons, for instance, between adjacent protons on the chlorophenyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. This is particularly useful in distinguishing between the C3/C4 protons and carbons of the pyrrole ring.
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Multiplicity / Remarks |
|---|---|---|---|
| Pyrrole-CH₃ (C2, C5) | ~2.02 | ~12.9 | Singlet (s) |
| Pyrrole-H (C3, C4) | ~5.86 | ~106.5 | Singlet (s) |
| Aromatic-H (ortho to N) | ~7.20-7.30 | ~128.7 | Doublet (d) |
| Aromatic-H (ortho to Cl) | ~7.40-7.50 | ~129.5 | Doublet (d) |
| Pyrrole-C (C2, C5) | - | ~128.0 | Quaternary Carbon |
| Aromatic-C (ipso to N) | - | ~138.5 | Quaternary Carbon |
| Aromatic-C (ipso to Cl) | - | ~133.0 | Quaternary Carbon |
Note: The chemical shifts are approximate and based on literature values for similar structures. The exact values can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays a series of absorption bands that are characteristic of its structural components. The presence of aliphatic C-H bonds in the methyl groups is confirmed by stretching vibrations typically found around 2974 cm⁻¹. Aromatic C-H stretching from the chlorophenyl and pyrrole rings appears at slightly higher wavenumbers. The fundamental vibrations of the polypyrrole ring system, including C=C and C-N stretching, are also observable in the fingerprint region. acs.org A key diagnostic peak is the C-Cl stretching vibration, which is expected to appear in the lower frequency region of the spectrum, around 757 cm⁻¹. researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | ~2974 researchgate.net | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Pyrrole Ring Vibrations (C-N Stretch) | 1400 - 1300 | Medium |
| C-Cl Stretch | ~757 researchgate.net | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₂H₁₂ClN), the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight of approximately 205.68 g/mol . nih.gov The isotopic pattern of this peak would be characteristic, showing a smaller [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
The fragmentation pattern observed in the mass spectrum provides further structural information. The fragmentation of N-aryl pyrroles is influenced by the substituents on both the pyrrole and aryl rings. researchgate.net Common fragmentation pathways for the title compound would likely involve the loss of the chlorine atom, the cleavage of a methyl group, or the fragmentation of the pyrrole ring itself.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 205/207 | [C₁₂H₁₂ClN]⁺ | Molecular Ion [M]⁺ |
| 190 | [C₁₁H₉ClN]⁺ | [M - CH₃]⁺ |
| 170 | [C₁₂H₁₂N]⁺ | [M - Cl]⁺ |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 94 | [C₆H₈N]⁺ | Dimethylpyrrole cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While low-resolution mass spectrometry provides the nominal mass, high-resolution mass spectrometry (HRMS) determines the exact mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₂ClN. By comparing the experimentally measured exact mass to the theoretically calculated mass, other potential formulas with the same nominal mass can be definitively ruled out. HRMS is typically performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers. mdpi.com
Calculated Exact Mass:
[M]⁺ (C₁₂H₁₂³⁵ClN)⁺: 205.0658
[M+H]⁺ (C₁₂H₁₃³⁵ClN)⁺: 206.0736
An experimental HRMS measurement matching this calculated value would provide unequivocal confirmation of the compound's elemental formula.
X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis
Pharmacological and Biological Activity Profiles of 1 4 Chlorophenyl 2,5 Dimethyl 1h Pyrrole and Its Analogs
Anticancer Activity Research
The anticancer properties of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole and its derivatives have been investigated through various preclinical studies, demonstrating their ability to inhibit cancer cell growth and proliferation.
A range of diarylpyrrole derivatives related to indibulin have been synthesized and evaluated for their anticancer activity against breast cancer cell lines and a normal mouse fibroblast cell line. nih.gov The antiproliferative activity of novel pyrrole (B145914) hydrazones was investigated in vitro on a panel of tumor and non-tumor cell lines, including keratinocytes (HaCaT) and melanoma (SH-4) cells. nih.gov One particular derivative, 1C, was identified as the most selective in human melanoma cells, exhibiting significant antiproliferative activity with an IC50 value of 44.63 ± 3.51 μM. nih.gov
Table 1: Cytotoxicity of this compound Analogs on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1C | SH-4 (Melanoma) | 44.63 ± 3.51 |
Further studies on novel 1H-pyrrole derivatives have demonstrated their cytotoxic effects against a broader spectrum of eleven cancer cell lines, including A375, CT-26, HeLa, MGC 80-3, NCI-H460, and SGC-7901 cells, with IC50 values ranging from 8.2 to 31.7 µM for the most potent compound. researchgate.net
The anticancer effects of this compound and its analogs are attributed to several distinct mechanisms at the cellular and molecular level.
Tyrosine kinases, such as EGFR and VEGFR, are crucial regulators of cell signaling pathways involved in cell proliferation and angiogenesis, making them key targets for cancer therapy. rjpbr.com The pyrrolo[2,3-d]pyrimidine nucleus, a structural motif related to the pyrrole core, is a known deaza-isostere of adenine and has been incorporated into many tyrosine kinase inhibitors. rjpbr.com Inhibition of VEGFR-2, in particular, is an attractive strategy for anti-angiogenesis and anticancer activity. nih.gov Evidence suggests that the combination of VEGFR2 and EGFR inhibitors can be a promising approach in antitumor treatment. nih.gov EGFR inhibitors have been shown to decrease Vascular Endothelial Growth Factor (VEGF) expression, a key player in angiogenesis. upenn.edu This reduction in VEGF occurs through the downregulation of the PI3K/Akt pathway, which in turn affects VEGF promoter activity through mechanisms involving both Sp1 and HIF-1α. upenn.edu
Several pyrrole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, certain dispiropiperazine derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis in human colon cancer cells. nih.gov The induction of apoptosis is a key mechanism of action for many anticancer agents. nih.gov Studies have shown that some compounds can induce apoptosis in a dose-dependent manner, with a significant increase in the proportion of apoptotic cells observed after treatment. mdpi.com Furthermore, some pyrrole-containing compounds have been found to cause cell cycle arrest at the S-phase and G2/M phases in various cancer cell lines. mdpi.com
Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including mitosis. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov A number of pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds often bind to the colchicine site on β-tubulin. nih.gov The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, with several natural products and their synthetic analogs targeting this process. nih.govmdpi.com
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF-1α regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor growth and progression. nih.govnih.gov The inhibition of HIF-1α is therefore considered a promising strategy for anticancer therapy. nih.gov Some synthetic compounds, such as YC-1, have been shown to inhibit HIF-1α expression and activity, leading to anticancer effects in various cancer cell lines. nih.gov The suppression of HIF-1α can occur through the inhibition of its protein synthesis. nih.gov
Evaluation in In Vivo Cancer Models
While direct in vivo cancer model evaluations for this compound were not prominently detailed in the reviewed literature, studies on analogous structures provide insights into the potential of this chemical class. For instance, a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been synthesized and evaluated for their anticancer properties. researchgate.net One of the most potent compounds from this series, compound 4u, effectively reduced tumor growth in vivo in a human gastric cancer cell model without apparent adverse side effects. researchgate.net This suggests that the chlorophenyl moiety, when incorporated into related heterocyclic structures, can contribute to significant in vivo anticancer efficacy.
Furthermore, studies on pyrrolidone derivatives have identified compounds that reduce the growth and viability of tumor spheroids, a 3D cell culture model that mimics in vivo tumor microenvironments. nih.gov Research on repurposing anti-tubercular pyrrolyl benzohydrazide derivatives for cancer therapy has also shown promising results in in vitro assays, prompting suggestions for future in vivo assessment to confirm their potential translation into clinical candidates. mdpi.com These findings collectively underscore the potential of pyrrole-based compounds with a 4-chlorophenyl substitution for in vivo anticancer activity, warranting further investigation of this compound itself in relevant animal models.
Anti-inflammatory Activity Research
Research into the anti-inflammatory potential of pyrrole derivatives is an active area of investigation. The following sections explore the known activities of this compound and its analogs in this domain.
There is currently no specific data available from in vitro assays detailing the inhibitory activity (IC50 values) or selectivity profile of this compound against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
However, the broader class of pyrrole-containing compounds has been a subject of interest for COX inhibition. nih.gov Structurally related molecules, often designed as analogs to existing non-steroidal anti-inflammatory drugs (NSAIDs), have shown potential as COX inhibitors. For instance, various 1,5-diarylpyrrole derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes, with some demonstrating selectivity for COX-2. nih.gov The pyrrole moiety is considered a key pharmacophore in many established NSAIDs, such as tolmetin and ketorolac, which are known to exhibit potent COX-inhibitory properties. mdpi.com Research on other complex pyrrole derivatives has identified compounds with significant COX-2 inhibitory activity and high selectivity over COX-1. nih.gov
Specific studies on the direct effect of this compound on the modulation of pro-inflammatory cytokines and mediators such as Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) have not been identified in the reviewed literature.
Research on a structurally similar pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has provided insights into how this chemical class might interact with inflammatory pathways. In a study involving systemic inflammation induced by lipopolysaccharide (LPS), repeated treatment with this analog was found to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α. nih.govresearchgate.net The same study noted that while TNF-α was suppressed, levels of the anti-inflammatory cytokine IL-10 remained unaffected, suggesting a selective modulation of cytokine profiles. nih.gov
Table 1: Effect of a Structural Analog on TNF-α Levels
| Compound | Treatment | Outcome | Statistical Significance |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Repeated administration (40 mg/kg) in an LPS-induced systemic inflammation model | Significantly decreased serum TNF-α | p = 0.032 |
There are no specific in vivo studies available that assess the anti-inflammatory response of this compound in models such as the carrageenan-induced paw edema test.
The carrageenan-induced paw edema model is a standard and well-validated method for evaluating the anti-inflammatory potential of novel compounds. creative-biolabs.comspringernature.com The model involves inducing acute, localized inflammation and measuring the extent of edema. springernature.com
While data on the target compound is lacking, studies on the analog 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid have demonstrated its efficacy in this model. A single administration of this compound at 20 mg/kg significantly reduced paw edema at the 2-hour mark. mdpi.comnih.gov Furthermore, after 14 days of repeated administration, all tested doses (10, 20, and 40 mg/kg) of the analog showed a significant inhibition of paw edema at all measured time points. mdpi.comnih.gov This suggests that compounds with this core structure may possess potent anti-inflammatory activity in vivo.
Table 2: In Vivo Anti-inflammatory Activity of a Structural Analog in Carrageenan-Induced Paw Edema
| Compound | Administration | Dose | Result | Statistical Significance |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Single Dose | 20 mg/kg | Significant reduction in paw edema at 2 hours | p = 0.001 |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Repeated Dose (14 days) | 10, 20, and 40 mg/kg | Significant inhibition of paw edema at all time points | p < 0.001 |
Enzyme Inhibition Studies
The potential for pyrrole-based compounds to act as enzyme inhibitors has been explored in various contexts. The following sections summarize the available information regarding this compound.
No specific research data is available on the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov The pyrrole scaffold has been investigated in the design of new cholinesterase inhibitors. For example, a study on a series of 1,3-diaryl-pyrrole derivatives reported compounds that showed high selectivity toward BChE over AChE, with one compound inhibiting BChE in a mixed competitive mode. frontiersin.orgresearchgate.net This indicates that the pyrrole skeleton has potential for the development of selective BChE inhibitors. frontiersin.orgresearchgate.net
There is no specific information available regarding the inhibitory activity of this compound against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).
Inhibitors of MAO enzymes are used in the treatment of neurological disorders. mdpi.com Research into other pyrrole-based compounds has shown some limited activity. For instance, a study investigating various pyrrole derivatives found that two 1H-Pyrrole-1-yl acid compounds exhibited a 10% MAO-B blocking capacity compared to the reference drug selegiline. farmaciajournal.com
Pentose Phosphate Pathway Enzyme Inhibition (Glucose-6-phosphate dehydrogenase (G6PD), 6-Phosphogluconate Dehydrogenase (6PGD))
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for generating nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. nih.gov The key regulatory enzymes in this pathway are Glucose-6-phosphate dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD). nih.govfrontiersin.org The inhibition of these enzymes has been identified as a potential therapeutic strategy in various diseases, including cancer. nih.govrsc.orgfrontiersin.org
Compounds featuring a pyrrole ring system have been investigated as inhibitors of these key pentose phosphate pathway enzymes. nih.govresearchgate.net A study exploring a series of pyrrole derivatives demonstrated their potential to inhibit both G6PD and 6PGD. While direct inhibitory data for this compound is not available in the reviewed literature, the study provides valuable insights into the activity of analogous compounds. The IC50 values for G6PD inhibition among the tested pyrrole derivatives ranged from 0.022 to 0.221 mM, with corresponding Ki values between 0.021 ± 0.003 and 0.177 ± 0.021 mM. nih.govresearchgate.net For 6PGD, the IC50 values were found to be in the range of 0.020 to 0.147 mM, with Ki values of 0.013 ± 0.002 to 0.113 ± 0.030 mM. nih.govresearchgate.net
Among the evaluated compounds, 2-acetyl-1-methylpyrrole was identified as the most potent inhibitor for both G6PD and 6PGD. nih.govresearchgate.net These findings suggest that the pyrrole scaffold is a promising starting point for the development of novel inhibitors of pentose phosphate pathway enzymes. Further research is needed to determine the specific inhibitory activity of this compound.
Table 1: Inhibitory Activity of Pyrrole Derivatives against Pentose Phosphate Pathway Enzymes
| Enzyme | Parameter | Value Range (mM) | Most Potent Analog |
| Glucose-6-phosphate dehydrogenase (G6PD) | IC50 | 0.022 - 0.221 | 2-acetyl-1-methylpyrrole |
| Ki | 0.021 - 0.177 | 2-acetyl-1-methylpyrrole | |
| 6-Phosphogluconate Dehydrogenase (6PGD) | IC50 | 0.020 - 0.147 | 2-acetyl-1-methylpyrrole |
| Ki | 0.013 - 0.113 | 2-acetyl-1-methylpyrrole |
Tyrosinase Inhibition and Mechanistic Analysis
Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin biosynthesis and is also responsible for enzymatic browning in fruits and vegetables. mdpi.comnih.gov As such, inhibitors of tyrosinase are of significant interest for applications in cosmetics for skin whitening and in the food industry to prevent browning. nih.govacs.org
While direct studies on the tyrosinase inhibitory activity of this compound were not found, the general mechanisms of tyrosinase inhibition by various compounds have been well-documented. Tyrosinase inhibitors can act through several mechanisms, including competitive, non-competitive, mixed-type, and uncompetitive inhibition. mdpi.com
Competitive inhibitors typically bear a structural resemblance to the enzyme's natural substrate, L-tyrosine, and compete for binding at the active site. nih.gov
Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency. mdpi.com
Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Copper chelators can inhibit tyrosinase activity by binding to the copper ions in the active site, which are essential for the enzyme's catalytic function. researchgate.net
Many known tyrosinase inhibitors are phenolic compounds that can also act as substrates for the enzyme or chelate the copper ions. mdpi.com Given the aromatic nature of the 1-(4-Chlorophenyl) substituent in the target compound, it is plausible that it could interact with the active site of tyrosinase. However, without experimental data, its inhibitory potential and mechanism of action remain speculative.
Inhibition of Other Relevant Biological Targets (e.g., Sortase A, Phosphodiesterases (PDE1, PDE4), Cytochrome P450 (CYP) Isoforms)
Sortase A Inhibition
Sortase A (SrtA) is a bacterial enzyme found in Gram-positive bacteria that is responsible for anchoring surface proteins to the cell wall. mdpi.comnih.gov As this enzyme is crucial for bacterial virulence and is absent in mammals, it represents an attractive target for the development of new anti-infective agents. mdpi.com Several small molecules, including some containing a pyrrole moiety, have been identified as SrtA inhibitors. mdpi.com For instance, (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone has been identified as an inhibitor of SrtA. mdpi.com Although no direct evidence for SrtA inhibition by this compound is available, the presence of the pyrrole core suggests that it could be a scaffold worth investigating for this target.
Phosphodiesterases (PDE1, PDE4) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov Specifically, PDE1 is involved in various physiological processes, and its inhibitors are being explored for therapeutic applications. nih.govmdpi.com PDE4 inhibitors have shown promise in treating inflammatory diseases. frontiersin.org While there is extensive research on PDE inhibitors, no specific studies were found that investigated the inhibitory activity of this compound or its close analogs against PDE1 or PDE4.
Cytochrome P450 (CYP) Isoforms Inhibition
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide variety of xenobiotics, including drugs. mdpi.commdpi.com Inhibition of CYP isoforms can lead to drug-drug interactions, which can have significant clinical consequences. nih.govnih.gov The potential for a compound to inhibit CYP enzymes is an important aspect of its pharmacological profile. There is currently no available data on the inhibitory effects of this compound on any of the major CYP isoforms.
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Pyrrole derivatives have been a subject of interest for their potential antioxidant properties. nih.govresearchgate.netresearchgate.net
The study found that these pyrrole derivatives could inhibit apoptosis by controlling the lipid peroxidation process. nih.gov Furthermore, some of these compounds were shown to suppress the COX-2/PGE2 pathway, an inflammatory pathway. nih.gov The antioxidant activity was confirmed by a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov These findings indicate that the 1,5-diaryl pyrrole scaffold possesses significant antioxidant potential.
Table 2: Neuroprotective and Antioxidant Effects of 1,5-Diaryl Pyrrole Analogs
| Compound | Key Structural Feature | Observed Effects |
| Compound A | 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole | Inhibited apoptosis, controlled lipid peroxidation, suppressed COX-2/PGE2 pathway |
| Compound B | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole | Inhibited apoptosis, controlled lipid peroxidation |
| Compound C | 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole | Inhibited apoptosis, controlled lipid peroxidation, suppressed COX-2/PGE2 pathway |
Structure Activity Relationship Sar Studies and Rational Drug Design
Elucidation of Key Structural Elements Influencing Biological Potency and Selectivity
The fundamental structure of 1-aryl-2,5-dimethylpyrroles is a recognized pharmacophore in medicinal chemistry, demonstrating a range of biological activities, including antimicrobial and anticancer properties. nih.gov The key structural components that dictate the biological efficacy of these compounds are the N-aryl substituent, the pyrrole (B145914) core, and the methyl groups at the C-2 and C-5 positions. The nature of the substituent on the aryl ring, in this case, a chlorine atom at the para position, is a critical determinant of activity.
Impact of Substituents at the Pyrrole N-1 Position and the Chlorophenyl Moiety
The N-1 substituent of the pyrrole ring is a primary site for modification to modulate biological activity. The 4-chlorophenyl group in the title compound is a key feature that influences its biological profile. The electron-withdrawing nature of the chlorine atom at the para-position of the phenyl ring can enhance the electrophilicity of the aryl ring, potentially influencing its binding affinity to target proteins.
Studies on analogous structures, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have demonstrated that the nature of the substituent on the N-1 benzyl (B1604629) group significantly impacts their anticancer activity. For example, a 4-chlorobenzyl group was found to be effective in inhibiting colon cancer cell lines. nih.gov In another study on stilbene (B7821643) derivatives, the presence and position of chloro substituents on the phenyl ring were shown to affect their antimicrobial activity. nih.gov These findings suggest that the 4-chloro substituent in 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is likely a crucial contributor to its bioactivity. The terminal phenyl group substituted with chlorine at the para-position has been noted to form favorable hydrophobic interactions within the binding pockets of kinases like VEGFR-2. wikipedia.org
The following table summarizes the impact of N-1 aryl substituents on the biological activity of related pyrrole compounds:
| Compound Series | N-1 Aryl Substituent | Observed Effect on Biological Activity | Reference |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | 4-Chlorobenzyl | Inhibition of colon cancer cell lines | nih.gov |
| Stilbene Derivatives | 3'-Chloro and 4'-Chloro | Lower antifungal activity compared to a single 3'-chloro substituent | nih.gov |
| Quinoxaline Derivatives | Terminal phenyl with para-chloro | Favorable hydrophobic interactions with VEGFR-2 | wikipedia.org |
Role of Methyl Groups at Pyrrole C-2 and C-5 in Biological Activity
The methyl groups at the C-2 and C-5 positions of the pyrrole ring are not merely passive structural elements. They play a significant role in the molecule's interaction with its biological targets. These methyl groups can contribute to the steric bulk of the molecule, influencing its conformational preferences and how it fits into a binding site.
In a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, the 2,5-dimethylpyrrole moiety was a key part of the scaffold that exhibited antibacterial and antitubercular properties. nih.gov Furthermore, a structure-activity relationship study on another compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, revealed that the 2,5-dimethylpyrrole fragment was the most effective part of the molecule for enhancing monoclonal antibody production in cell cultures. windows.net This suggests that these methyl groups are important for biological recognition and activity.
Pharmacophore Modeling and Identification of Essential Features for Target Interaction
Pharmacophore modeling for pyrrole-based inhibitors has identified several key features essential for their interaction with biological targets, such as protein kinases. These models often highlight the importance of a hydrophobic aryl group, hydrogen bond acceptors, and specific steric features.
For pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, docking studies have shown that the pyrrole nitrogen can form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov In the case of 7-aryl-2-anilino-pyrrolopyrimidines, docking studies suggested that a salt bridge between the aniline (B41778) nitrogen and an aspartate residue in the Mer kinase domain is essential for activity. nih.gov
For analogs of this compound, a general pharmacophore model would likely include:
A hydrophobic region corresponding to the 4-chlorophenyl group.
Steric bulk provided by the C-2 and C-5 methyl groups.
The pyrrole ring itself acting as a central scaffold.
Molecular docking studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives revealed key interactions with the active sites of dihydrofolate reductase (DHFR) and enoyl ACP reductase, suggesting a potential mode of action for their antibacterial activity. nih.gov
Rational Design of Analogs with Improved Efficacy or Selectivity
The principles of rational drug design have been applied to the 1-aryl-2,5-dimethylpyrrole scaffold to develop analogs with enhanced biological activity. This often involves modifying the substituents on the N-aryl ring to optimize interactions with the target protein.
For instance, in the design of 4-phenylpyrrole derivatives as androgen receptor antagonists, the incorporation of an arylmethyl group at the N-1 position led to enhanced antagonistic activity. rutgers.edu This highlights a strategy where modifications at the N-1 position can be systematically explored to improve efficacy.
A study on pyrrolo[3,4-c]pyrrole (B14788784) derivatives involved the rational design of compounds by modifying pharmacologically active structures to include various substituents on the aryl ring, which led to the identification of potent dual inhibitors of COX and LOX enzymes. nih.gov These examples demonstrate that a rational approach, informed by SAR data and molecular modeling, can lead to the development of more potent and selective pyrrole-based compounds.
Molecular Hybridization Strategies to Enhance Bioactivity
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing novel therapeutic agents with improved activity. The 1-aryl-2,5-dimethylpyrrole scaffold has been utilized in such strategies.
In one example, a series of N-phenyl-2,5-dimethylpyrrole derivatives were designed as hybrids of the antitubercular agents BM212 and SQ109, resulting in compounds with high potency against multidrug-resistant mycobacteria. nih.gov Another study employed a molecular hybridization strategy to develop pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors by merging fragments of the drug Pexidartinib with the pyrrolopyrimidine nucleus. mdpi.com These approaches showcase the potential of using the 1-aryl-2,5-dimethylpyrrole core as a building block in the creation of novel hybrid molecules with enhanced therapeutic properties.
Computational Chemistry and in Silico Approaches in the Study of 1 4 Chlorophenyl 2,5 Dimethyl 1h Pyrrole
Molecular Docking Simulations for Ligand-Target Interactions
Prediction of Binding Modes and Affinities with Biological Macromolecules
No published research was found that specifically details the molecular docking of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole into the active sites of biological macromolecules. Consequently, there is no data available regarding its predicted binding modes or binding affinity scores (e.g., in kcal/mol) with any identified protein targets.
Identification of Critical Amino Acid Residues and Interaction Types (e.g., Hydrogen Bonding, Hydrophobic, π-π Stacking)
As no molecular docking studies have been reported for this specific compound, there is no information identifying critical amino acid residues or the nature of its interactions (such as hydrogen bonds, hydrophobic contacts, or π-π stacking) within a protein binding pocket.
Pharmacophore-Based Virtual Screening for Identification of Novel Active Compounds
There are no documented instances of a pharmacophore model being developed based on the structure of this compound. Likewise, no virtual screening studies have identified this compound as a potential hit for any biological target.
Molecular Dynamics Simulations to Investigate Ligand-Protein Stability and Conformational Changes
No molecular dynamics (MD) simulation studies have been published for this compound. As a result, there is no data on the stability of this ligand within a protein's active site over time or any information on the conformational changes it might induce in a target protein upon binding.
Preclinical Evaluation and Translational Research Considerations for N Aryl Pyrrole Derivatives
In Vivo Pharmacological Studies and Efficacy Assessment in Disease Models
The therapeutic potential of N-aryl pyrrole (B145914) derivatives, including 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, is increasingly being explored through in vivo pharmacological studies across various disease models. These studies are crucial for understanding the efficacy, and pharmacokinetic profiles of these compounds, paving the way for their potential clinical applications.
One area of significant research is in the field of infectious diseases. Novel N-arylpyrrole derivatives have been synthesized and evaluated for their broad-spectrum antimicrobial and antibiofilm activities against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and Mycobacterium phlei. nih.govbohrium.com In these studies, certain derivatives demonstrated potent antibacterial activity, with some compounds showing superior efficacy compared to existing antibiotics like levofloxacin (B1675101) against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Furthermore, a 2,5-dimethylpyrrole derivative, BM212, is currently in phase II clinical trials for its activity against various mycobacteria, including multidrug-resistant tuberculosis strains. nih.gov Another study highlighted the efficacy of a specific pyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, in a murine model of invasive aspergillosis. nih.gov Treatment with this compound significantly increased the survival rate of infected mice and reduced the fungal burden in organ tissues in a dose-dependent manner. nih.gov
In the context of metabolic diseases, a novel series of N-arylpyrroles were discovered to be agonists of GPR120, a receptor implicated in type 2 diabetes. bohrium.com A lead compound from this series demonstrated good in vitro potency and favorable pharmacokinetic properties, leading to positive effects in both acute and chronic rodent models of type 2 diabetes. bohrium.com Specifically, in a 2-week study with diet-induced obese (DIO) mice, one of the N-arylpyrrole derivatives showed effects on fasting glucose, insulin, and body weight comparable to the established drug, rosiglitazone. bohrium.com
The anti-inflammatory properties of pyrrole derivatives have also been investigated. For instance, a phenyl methyl sulfone derivative of pyrrole demonstrated excellent potency in the carrageenan-induced paw edema model in rats, a common in vivo model for acute inflammation. juit.ac.in
Furthermore, in the realm of oncology, a novel pyridine (B92270) derivative incorporating a 2,5-dimethyl-1H-pyrrol-1-yl moiety exhibited selective cytotoxicity against human myeloid leukemia cell lines (HL60 and K562) without significantly affecting non-cancerous cells. physiciansweekly.com This compound also demonstrated immunomodulatory potential by altering the expression of various cytokines in peripheral blood mononuclear cells. physiciansweekly.com The anticancer efficacy was further supported by a clonogenic assay, which assesses the ability of cancer cells to proliferate and form colonies. physiciansweekly.com
These in vivo studies, summarized in the table below, underscore the diverse pharmacological activities of N-aryl pyrrole derivatives and provide a solid foundation for their further development as therapeutic agents.
Table 1: In Vivo Efficacy of N-Aryl Pyrrole Derivatives in Disease Models
| Compound Class | Disease Model | Key Findings |
|---|---|---|
| N-Arylpyrrole Derivatives | Murine model of MRSA infection | Outperformed levofloxacin in antibacterial activity. nih.govresearchgate.net |
| 2,5-Dimethylpyrrole Derivative (BM212) | Models of Mycobacterium infections | Potent activity against various mycobacteria, including MDR-TB strains; currently in Phase II clinical trials. nih.gov |
| 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Murine model of invasive aspergillosis | Increased survival rate by 60% and decreased fungal load in organs. nih.gov |
| N-Arylpyrrole GPR120 Agonists | Rodent models of type 2 diabetes | Positive effects on fasting glucose, insulin, and body weight. bohrium.com |
| Pyrrole Phenyl Methyl Sulfone Derivative | Rat carrageenan-induced paw edema model | Demonstrated potent anti-inflammatory activity. juit.ac.in |
Potential Therapeutic Applications and Disease Targets for Pyrrole-Based Compounds
The pyrrole scaffold is a versatile pharmacophore that has given rise to a wide array of compounds with potential therapeutic applications across numerous disease areas. nih.govnih.govresearchgate.netbenthamdirect.comresearchgate.netmdpi.com The biological activity of these derivatives is diverse, targeting a multitude of pharmacological pathways. nih.gov
Infectious Diseases: A significant area of application for pyrrole-based compounds is in the treatment of infectious diseases. nih.gov They have demonstrated broad-spectrum antibacterial activity, including against drug-resistant strains like MRSA and multidrug-resistant tuberculosis. nih.govmdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of critical bacterial enzymes. For instance, docking studies have suggested that certain N-arylpyrrole derivatives may act by inhibiting undecaprenyl pyrophosphate phosphatase (UPPP), an enzyme essential for bacterial cell wall synthesis. nih.govresearchgate.net Other pyrrole derivatives have shown inhibitory activity against DNA gyrase, a key enzyme in bacterial DNA replication. mdpi.com Beyond antibacterial effects, pyrrole derivatives have also been investigated as antifungal and antiviral agents. nih.govnih.gov
Cancer: Pyrrole derivatives have emerged as a promising class of anticancer agents. researchgate.netmdpi.comnih.gov They have been shown to target various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis. mdpi.comnih.gov Some pyrrole-containing compounds, such as Sunitinib, are already FDA-approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, acting as multi-targeted receptor tyrosine kinase (RTK) inhibitors. nih.gov Other derivatives have been designed to inhibit specific kinases involved in cancer progression, such as VEGFR-2 and FMS kinase. nih.gov Furthermore, some pyrrole derivatives can induce cell cycle arrest and apoptosis in cancer cells. nih.gov A novel compound containing the this compound scaffold has shown promise in the treatment of myeloid leukemia. physiciansweekly.com
Inflammatory Diseases: The anti-inflammatory properties of pyrrole derivatives make them potential candidates for treating conditions like rheumatoid arthritis and osteoarthritis. nih.gov Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), features a pyrrole core and is used for these indications. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. physiciansweekly.com
Neurodegenerative Diseases: There is growing interest in the development of pyrrole-based compounds for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov Some novel pyrrole derivatives have been designed as multi-target agents, simultaneously inhibiting monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov
Metabolic and Cardiovascular Diseases: As mentioned previously, N-arylpyrroles are being explored as agonists for GPR120 for the treatment of type 2 diabetes. bohrium.com Additionally, pyrrole-containing drugs like Atorvastatin are widely used to lower cholesterol levels. researchgate.net Ramipril, another drug with a pyrrolidine (B122466) (a saturated pyrrole) ring, is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. nih.gov
Fibrotic Diseases: Recent research has identified aryl imidazolyl ureas, which have shown greater potency than related pyrrole-based urea (B33335) scaffolds, as potent inhibitors of acid ceramidase (aCDase). acs.org This enzyme is a therapeutic target for fibrotic diseases. acs.org
The diverse therapeutic potential of pyrrole-based compounds is summarized in the table below.
Table 2: Potential Therapeutic Applications and Targets of Pyrrole Derivatives
| Therapeutic Area | Disease Targets | Examples of Pyrrole-Based Compounds/Derivatives |
|---|---|---|
| Infectious Diseases | Bacterial enzymes (e.g., UPPP, DNA gyrase), Fungal processes, Viral replication | N-arylpyrroles, BM212, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate nih.govresearchgate.netnih.govmdpi.com |
| Cancer | Receptor tyrosine kinases (e.g., VEGFR, PDGFR), Cell cycle regulators, Apoptotic pathways | Sunitinib, Pyrrolo[2,3-d]pyrimidines, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] physiciansweekly.comnih.govnih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Tolmetin, Pyrrole phenyl methyl sulfone derivatives juit.ac.inphysiciansweekly.comnih.gov |
| Neurodegenerative Diseases | Monoamine oxidase B (MAO-B), Acetylcholinesterase (AChE) | Pyrrole-based hydrazides nih.govnih.gov |
| Metabolic & Cardiovascular Diseases | GPR120, HMG-CoA reductase, Angiotensin-converting enzyme (ACE) | N-arylpyrrole GPR120 agonists, Atorvastatin, Ramipril bohrium.comnih.govresearchgate.net |
Challenges and Future Perspectives in the Development of Pyrrole-Containing Therapeutic Agents
Despite the significant therapeutic potential of pyrrole-containing compounds, their development into clinically successful drugs is not without its challenges. One of the primary hurdles is optimizing the pharmacokinetic properties of these molecules. nih.gov Issues such as poor solubility, metabolic instability, and potential toxicity can hinder their translation from promising preclinical candidates to effective therapeutics.
Another challenge lies in achieving target selectivity. nih.gov The pyrrole scaffold is a versatile core that can interact with a wide range of biological targets. While this promiscuity can be advantageous for developing multi-target drugs, it can also lead to off-target effects and associated toxicities. Therefore, medicinal chemists must carefully design and modify pyrrole derivatives to enhance their affinity and selectivity for the desired therapeutic target.
The emergence of drug resistance, particularly in the fields of infectious diseases and oncology, is a constant threat to the efficacy of new therapeutic agents. nih.govnih.gov Therefore, a key future perspective is the development of pyrrole-based compounds that can overcome existing resistance mechanisms or have novel modes of action that are less susceptible to the development of resistance.
Future research will likely focus on several key areas to address these challenges and unlock the full potential of pyrrole-containing therapeutic agents:
Structure-Activity Relationship (SAR) and Structure-Based Drug Design: Continued exploration of the SAR of pyrrole derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov The use of computational tools, such as molecular modeling and docking studies, will play an increasingly important role in the rational design of new and improved pyrrole-based drugs.
Development of Novel Synthetic Methodologies: The discovery of new and efficient synthetic routes to access diverse and complex pyrrole derivatives will be essential for expanding the chemical space available for drug discovery programs. researchgate.net
Combination Therapies: Investigating the use of pyrrole-containing agents in combination with other drugs could be a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing potential side effects.
Personalized Medicine: As our understanding of the genetic and molecular basis of diseases improves, there may be opportunities to develop pyrrole-based therapies that are tailored to specific patient populations with a higher likelihood of responding to treatment.
Strategic Development of Novel Chemical Entities Based on the this compound Scaffold
The compound this compound serves as a valuable starting point for the strategic development of novel chemical entities with tailored therapeutic properties. chemimpex.comnih.gov Its chemical structure, featuring a substituted aryl ring attached to a dimethyl-pyrrole core, offers multiple points for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic profile.
Another important approach is the introduction of pharmacophoric groups . The 2,5-dimethyl groups on the pyrrole ring can be modified or replaced with other functional groups known to be important for specific biological activities. For instance, incorporating moieties that can act as hydrogen bond donors or acceptors could enhance the binding affinity of the compound to its target protein. chemheterocycles.com
Structure-activity relationship (SAR) studies are central to the strategic development process. By synthesizing a library of analogues of this compound with systematic variations and evaluating their biological activity, researchers can identify key structural features that are essential for the desired therapeutic effect. This information can then be used to guide the design of more potent and selective compounds.
Computational modeling and in silico screening can be employed to accelerate the drug discovery process. By creating a virtual library of derivatives based on the this compound scaffold, it is possible to predict their binding affinity to specific targets and their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net This can help prioritize the synthesis of the most promising candidates for further experimental evaluation.
Furthermore, the this compound scaffold can serve as a key intermediate in the synthesis of more complex molecules. chemimpex.com For example, it can be used as a building block to construct fused heterocyclic systems, which may exhibit novel biological activities. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group onto the pyrrole ring, which can then be further elaborated to create a variety of derivatives. nih.govresearchgate.net
The development of novel chemical entities from the this compound scaffold holds promise for various therapeutic areas, including oncology and infectious diseases, given the established activities of related N-aryl pyrrole derivatives. nih.govphysiciansweekly.comchemimpex.com A strategic and multidisciplinary approach, combining synthetic chemistry, pharmacological testing, and computational methods, will be essential to successfully translate the potential of this scaffold into new and effective medicines.
Q & A
Basic: What are the standard synthetic routes for 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole, and how do reaction conditions influence yield?
A common method involves the use of iron(III) phosphate as a catalyst in a cyclocondensation reaction between 4-chloroaniline and acetylacetone derivatives. Optimal conditions include refluxing in ethanol at 80–90°C for 6–8 hours, achieving yields of ~80–90% . Alternative routes utilize Suzuki-Miyaura cross-coupling reactions with (4-chlorophenyl)boronic acid and pre-functionalized pyrrole intermediates, though this requires palladium catalysts and inert atmospheres, complicating scalability . Key factors affecting yield include solvent polarity (ethanol vs. toluene), catalyst loading (5–10 mol%), and stoichiometric control of reactants.
Basic: How is this compound characterized spectroscopically, and what are the critical spectral markers?
Characterization typically involves:
- IR Spectroscopy : Peaks at ~3097 cm⁻¹ (aromatic C–H stretch), 2974 cm⁻¹ (aliphatic C–H), and 757 cm⁻¹ (C–Cl bond) confirm substituent identity .
- ¹H NMR : Singlets at δ 2.02 ppm (6H, CH₃ groups) and δ 5.89 ppm (2H, pyrrole =CH), with doublets at δ 7.13–7.44 ppm (aromatic protons) .
- ¹³C NMR : Peaks at δ 11.5 ppm (CH₃) and δ 139.1 ppm (quaternary aromatic carbon) are diagnostic .
- GC/MS : A molecular ion peak at m/z 205.07 ([M⁺]) confirms molecular weight .
Advanced: How can crystallographic data resolve discrepancies in reported melting points or structural assignments?
Discrepancies in melting points (e.g., 46–48°C vs. literature values) may arise from polymorphic forms or impurities. Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides definitive structural confirmation by refining unit cell parameters and hydrogen-bonding networks . For example, a mismatch between experimental and calculated NMR shifts could indicate incorrect tautomeric forms, which XRD can clarify by mapping electron density .
Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyrrole ring?
The electron-donating methyl groups at positions 2 and 5 activate the pyrrole ring toward electrophilic attack, while the 4-chlorophenyl group exerts a meta-directing effect. Computational studies (not explicitly cited but inferred from structural data) suggest that steric hindrance from the methyl groups directs electrophiles to the less-substituted position 3. Experimental support comes from nitration and halogenation reactions, where position 3 derivatives dominate .
Basic: What are the stability considerations for storing this compound, and how does degradation manifest analytically?
The compound is light-sensitive and prone to oxidation at the pyrrole ring. Storage under inert gas (argon) at –20°C in amber vials is recommended. Degradation products, such as chlorinated quinones, can be detected via HPLC-UV at 254 nm or GC/MS through new peaks at m/z > 205.07 .
Advanced: How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing chlorine atom enhances the electrophilicity of the aryl ring, facilitating oxidative addition in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination). However, steric bulk at the para position can slow transmetallation steps, requiring ligands like XPhos to improve efficiency . Contrast this with 4-methoxyphenyl analogs, where electron-donating groups reduce reactivity toward electrophiles .
Basic: What solvents and purification methods are optimal for isolating this compound?
Ethanol or ethyl acetate are preferred for recrystallization due to the compound’s moderate polarity. Column chromatography with hexane/ethyl acetate (3:1) effectively removes unreacted 4-chloroaniline and acetylacetone byproducts . For scale-up, fractional distillation under reduced pressure (40–50 mbar) minimizes thermal degradation.
Advanced: How can NMR relaxation experiments (e.g., NOESY) elucidate conformational dynamics in solution?
NOESY correlations between the methyl groups (δ 2.02 ppm) and aromatic protons (δ 7.13–7.44 ppm) indicate restricted rotation of the 4-chlorophenyl group, suggesting a planar conformation stabilized by conjugation with the pyrrole ring . Variable-temperature NMR can quantify rotational barriers, with line-broadening at >50°C indicating dynamic exchange .
Basic: What are the documented biological or materials science applications of this compound?
While direct biological data is limited, structural analogs show antimicrobial and anticancer activity, likely via intercalation or enzyme inhibition . In materials science, its planar structure and electron-deficient aryl group make it a candidate for organic semiconductors or metal-organic framework (MOF) ligands .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Byproducts like di- or tri-substituted pyrroles arise from over-alkylation. Mitigation strategies include:
- Stepwise addition of acetylacetone to control stoichiometry.
- Low-temperature reflux (60°C) to limit side reactions.
- In situ FTIR monitoring of the carbonyl peak (1700–1750 cm⁻¹) to track reaction progress .
Post-synthesis, aqueous workup with 5% NaOH removes acidic impurities .
Notes
- Methodological answers emphasize reproducible techniques from peer-reviewed studies.
- Advanced questions integrate multi-technique approaches (e.g., XRD, NMR, mechanistic analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
